

# Unveiling the Kinase Selectivity of Sniper(abl)-019: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Sniper(abl)-019 |           |
| Cat. No.:            | B15073451       | Get Quote |

#### For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of **Sniper(abl)-019**, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). Given that **Sniper(abl)-019** utilizes the multi-kinase inhibitor Dasatinib as its binding moiety for BCR-ABL, its selectivity profile is intrinsically linked to that of its parent inhibitor.[1][2] [3] This document presents a comparative analysis of the kinase binding profile of Dasatinib, serving as a surrogate for the cross-reactivity of **Sniper(abl)-019**, and details the experimental methodologies used to determine kinase selectivity.

# Understanding the Target: BCR-ABL and the Rationale for Targeted Degradation

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[4] While tyrosine kinase inhibitors (TKIs) like Dasatinib have revolutionized CML treatment, they primarily function by occupying the active site of the kinase. Targeted protein degraders, such as **Sniper(abl)-019**, offer an alternative therapeutic strategy by inducing the ubiquitination and subsequent proteasomal degradation of the target protein, potentially leading to a more profound and durable response.

## **Cross-reactivity Profiling of the Dasatinib Warhead**



The cross-reactivity of **Sniper(abl)-019** is largely dictated by the binding profile of its Dasatinib component. Dasatinib is a potent inhibitor of BCR-ABL but is also known to engage with a number of other kinases.[5][6][7] Understanding this off-target engagement is critical for predicting potential side effects and for the development of more selective therapies.

A summary of the dissociation constants (Kd) for Dasatinib against a panel of selected kinases is presented in the table below. This data, generated through comprehensive kinome scanning, highlights the potent activity against ABL1 and also reveals significant interactions with SRC family kinases and other important signaling molecules.

| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family                |
|---------------|----------------------------------|------------------------------|
| ABL1          | < 3                              | Tyrosine Kinase              |
| SRC           | < 3                              | Tyrosine Kinase (Src family) |
| LCK           | < 3                              | Tyrosine Kinase (Src family) |
| YES1          | < 3                              | Tyrosine Kinase (Src family) |
| FYN           | < 3                              | Tyrosine Kinase (Src family) |
| KIT           | 13                               | Tyrosine Kinase (Receptor)   |
| PDGFRα        | 18                               | Tyrosine Kinase (Receptor)   |
| PDGFRβ        | 34                               | Tyrosine Kinase (Receptor)   |
| EPHA2         | 41                               | Tyrosine Kinase (Receptor)   |
| DDR1          | -                                | Tyrosine Kinase (Receptor)   |
| втк           | -                                | Tyrosine Kinase (Tec family) |
| TEC           | -                                | Tyrosine Kinase (Tec family) |

Note: The data presented is a compilation from various sources and methodologies. The absence of a specific Kd value (-) indicates that while binding has been reported, a precise dissociation constant was not available in the reviewed literature.



The promiscuous nature of Dasatinib, binding to over 30 tyrosine and serine/threonine kinases, suggests that **Sniper(abl)-019** may also induce the degradation of these off-target kinases.[7] This broad activity could have both therapeutic benefits and potential adverse effects, underscoring the importance of comprehensive selectivity profiling in the development of such degraders.

## Experimental Protocols for Kinase Cross-Reactivity Profiling

The determination of a compound's kinase selectivity is a crucial step in drug development. Several robust methods are employed to generate the kind of data presented above. A widely used approach is the competitive binding assay.

## Competitive Binding Assay (e.g., KINOMEscan™)

This high-throughput screening method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound.

#### Methodology:

- Kinase Library: A comprehensive library of purified, recombinant human kinases is utilized.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition: The kinase of interest is incubated with the test compound (e.g., Sniper(abl)-019) at a fixed concentration.
- Binding: The mixture is then exposed to the immobilized ligand. If the test compound has a high affinity for the kinase, it will prevent the kinase from binding to the immobilized ligand.



- Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) to measure a DNA tag fused to the kinase or through other sensitive detection methods.
- Data Analysis: The results are expressed as a percentage of the control (kinase binding in the absence of the test compound). A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

## **Visualizing the Pathways**

To better understand the biological context of **Sniper(abl)-019**'s activity and the methods used to characterize it, the following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflow for a competitive binding assay.



Click to download full resolution via product page

Caption: The BCR-ABL signaling cascade, leading to increased cell proliferation and survival.





Click to download full resolution via product page

Caption: Workflow of a competitive binding assay for kinase profiling.

### Conclusion

The cross-reactivity profile of **Sniper(abl)-019**, inferred from the extensive data available for its Dasatinib warhead, reveals a potent inhibitory activity against its primary target, BCR-ABL, as well as a significant number of off-target kinases, particularly from the SRC family. This multitargeted nature has important implications for both the efficacy and the potential side-effect profile of this degrader. The use of robust and quantitative experimental methods, such as competitive binding assays, is essential for accurately characterizing the selectivity of novel therapeutics like **Sniper(abl)-019** and for guiding the development of next-generation protein degraders with improved precision. Further studies directly profiling the kinase selectivity of the intact **Sniper(abl)-019** molecule will be valuable to confirm and potentially refine these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER(ABL)-019 | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 3. xcessbio.com [xcessbio.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents -PMC [pmc.ncbi.nlm.nih.gov]



- 5. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of Sniper(abl)-019: A
  Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15073451#cross-reactivity-profiling-of-sniper-abl019-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com